An In-depth Technical Guide to 4-phenylpyrimidine-2-thiol: Structure, Properties, and Applications
An In-depth Technical Guide to 4-phenylpyrimidine-2-thiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenylpyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a phenyl substituent, and a reactive thiol group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 4-phenylpyrimidine-2-thiol, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
4-phenylpyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form, 4-phenyl-1H-pyrimidine-2-thione. Spectroscopic evidence and theoretical calculations suggest that the thione form is generally more stable.
Molecular Structure:
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Systematic Name: 4-phenylpyrimidine-2-thiol[1]
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Other Names: 2(1H)-Pyrimidinethione, 4-phenyl-; 6-phenyl-1H-pyrimidine-2-thione; 2-Mercapto-4-phenylpyrimidine[1]
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CAS Number: 60414-59-7[1]
Physicochemical Properties:
A summary of the key physicochemical properties of 4-phenylpyrimidine-2-thiol is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Yellow powder | [2]() |
| Melting Point | >200 °C | [2]() |
| Boiling Point | >300 °C | [2]() |
| Density | 1.5 g/mL | [2]() |
| Solubility | Thiols generally exhibit lower solubility in water and polar solvents compared to alcohols of similar molecular weight.[3] Due to the aromatic nature of the phenyl and pyrimidine rings, 4-phenylpyrimidine-2-thiol is expected to be soluble in many common organic solvents such as DMSO, DMF, and chlorinated solvents. | |
| pKa | Not explicitly found, but the thiol group is acidic. |
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
The IR spectrum of a pyrimidine-2-thiol derivative would be expected to show characteristic absorption bands. For a similar compound, the following peaks were observed: a C-H stretching vibration around 2858 cm⁻¹, a C=C stretching band at 1596 cm⁻¹, a C=N stretching vibration at 1665 cm⁻¹, and a prominent S-H stretching band around 2627 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.35–8.34 ppm) corresponding to the protons of the phenyl and pyrimidine rings. A singlet corresponding to the proton of the thiol group (SH) is also anticipated, which for a similar compound appeared at 3.01 ppm.[4]
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¹³C-NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenyl and pyrimidine rings, typically in the range of 106-164 ppm. The carbon of the C=S group is expected to appear further downfield, with a reported value of 182.4 ppm for a related compound.[4]
Mass Spectrometry (MS):
The mass spectrum of 4-phenylpyrimidine-2-thiol would show a molecular ion peak (M+) at m/z 188. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the pyrimidine ring.[5]
Synthesis of 4-phenylpyrimidine-2-thiol
The synthesis of 4-phenylpyrimidine-2-thiol and its derivatives is typically achieved through the cyclocondensation of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea. This reaction can be performed under various conditions, with ultrasound-assisted synthesis being reported as a particularly efficient method.[6]
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 4-phenylpyrimidine-2-thiol.
Experimental Protocol (Hypothetical, based on literature for similar compounds):
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Reaction Setup: In a round-bottom flask, dissolve benzalacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
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Addition of Base: Add a catalytic amount of a suitable base, such as potassium hydroxide.
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Reaction: Subject the reaction mixture to ultrasound irradiation at room temperature for 30-60 minutes, or alternatively, reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-phenylpyrimidine-2-thiol.
Biological Activities and Potential Applications
The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Antimicrobial Activity:
Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine-2-thiol derivatives. For instance, certain 4,6-diarylpyrimidine-2-thiol compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[4] The presence of electron-withdrawing groups on the phenyl rings has been observed to enhance antimicrobial efficacy.[4] Some derivatives have also shown promising results against Mycobacterium smegmatis, suggesting potential as antitubercular agents.[7]
Anticancer Activity:
The pyrimidine core is a well-established pharmacophore in oncology, with many approved drugs being pyrimidine analogs.[8] 2-Thiopyrimidine derivatives have been reported to exhibit anticancer activity against various cell lines, including leukemia, colon, and breast cancer.[9] The proposed mechanisms of action often involve the inhibition of key signaling pathways. For example, some derivatives have been shown to inhibit STAT3 and STAT5a, which are implicated in the proliferation of human lung and breast cancer cells.[9] Furthermore, pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical targets in cancer therapy.[10]
Enzyme Inhibition:
The reactive thiol group of 4-phenylpyrimidine-2-thiol and its analogs makes them potential inhibitors of various enzymes, particularly those with cysteine residues in their active sites.[7] This opens up possibilities for their application in treating a range of diseases where specific enzymes play a pathological role.
Safety and Handling
The Safety Data Sheet (SDS) for 4-phenylpyrimidine-2-thiol indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-phenylpyrimidine-2-thiol is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and materials science. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the specific mechanisms of action and structure-activity relationships of 4-phenylpyrimidine-2-thiol and its analogs is warranted to fully exploit its therapeutic potential.
References
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PubChem. (n.d.). 2(1H)-Pyrimidinethione, 4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, A., Sharma, S., & Sharma, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-11.
- Gaballah, S. T., El-Nassan, H. B., & El-Sayed, M. A. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1300, 137330.
- JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7).
- Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535.
- Al-Ostath, A., Al-Qaisi, Z. A., & El-Abadelah, M. M. (2020). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 25(21), 5032.
- Almeida, J. F., & da Silva, F. de C. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 17, 1856–1893.
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Wikipedia. (2024). Thiol. Wikimedia Foundation. Retrieved from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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